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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Amino-1H-indole-4-carboxylic acid (CAS No: 885520-34-3), a heterocyclic

compound of significant interest in medicinal chemistry and drug discovery. This document

delves into its structural features, physicochemical parameters, spectral characteristics, and

reactivity profile. Furthermore, it outlines detailed experimental protocols for the determination

of its key properties and discusses its potential applications, drawing upon data from

authoritative sources to ensure scientific integrity and practical relevance for researchers in the

field.

Introduction
6-Amino-1H-indole-4-carboxylic acid belongs to the indole family, a core scaffold in a

multitude of biologically active compounds. The presence of both an amino group and a

carboxylic acid group on the indole ring system imparts this molecule with a unique

combination of acidic and basic properties, making it a versatile building block in the synthesis
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of novel pharmaceutical agents. Understanding its fundamental physical and chemical

characteristics is paramount for its effective utilization in drug design and development,

enabling researchers to predict its behavior in biological systems and to devise appropriate

synthetic and analytical methodologies.

Molecular Structure and Identifiers
The foundational step in characterizing any chemical compound is to establish its unequivocal

identity through its molecular structure and associated identifiers.

Molecular Structure:

Caption: Chemical structure of 6-Amino-1H-indole-4-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 885520-34-3 [1]

Molecular Formula C₉H₈N₂O₂

Molecular Weight 176.17 g/mol

MDL Number MFCD03094985

Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption

characteristics in a biological system.

Table 2: Physical Properties of 6-Amino-1H-indole-4-carboxylic acid and Related

Compounds
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Property Value Notes Source

Appearance Light brown solid [2]

Melting Point 75-79 °C

For the related

compound 6-

Aminoindole. The

carboxylic acid

derivative is expected

to have a higher

melting point.

Solubility
Low water solubility is

likely.

Given the aromatic

indole core, solubility

in organic solvents

like DMSO and

methanol is expected

to be higher than in

water.

[2]

pKa

Predicted values

suggest it has both

acidic and basic

properties.

The carboxylic acid

group is acidic, while

the amino group and

the indole nitrogen are

basic.

Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

purity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indole ring, the N-H proton of the indole, the amino group protons, and the

carboxylic acid proton. The aromatic protons will likely appear in the range of 6.5-8.0 ppm.

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift

(>10 ppm). The amino group protons will likely appear as a broad singlet, and the indole N-H

proton will also be a singlet in a similar region.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the

nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the

most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the

indole ring will appear in the range of 100-140 ppm.

The IR spectrum of 6-Amino-1H-indole-4-carboxylic acid is expected to exhibit characteristic

absorption bands for its functional groups:

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the

carboxylic acid O-H group, which is involved in hydrogen bonding.[3]

N-H stretch: One or two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹

corresponding to the amino group and the indole N-H.

C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group

of the carboxylic acid.[3]

C=C stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

C-N stretch: Absorptions in the 1250-1350 cm⁻¹ region.

Indole and its derivatives typically exhibit strong UV absorption due to their aromatic nature.

The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) in the

range of 260-290 nm. The exact position and intensity of these bands will be influenced by the

amino and carboxylic acid substituents.

Chemical Properties and Reactivity
The chemical behavior of 6-Amino-1H-indole-4-carboxylic acid is dictated by its three key

functional components: the indole ring, the amino group, and the carboxylic acid group.

Acid-Base Properties
This molecule is amphoteric, meaning it can act as both an acid and a base.

Acidity: The carboxylic acid group (-COOH) is the primary acidic center.
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Basicity: The amino group (-NH₂) is the primary basic center. The nitrogen atom of the indole

ring is also weakly basic.

The interplay of these groups will determine the molecule's charge state at different pH values,

which is a critical factor in its solubility, membrane permeability, and interaction with biological

targets.

Reactivity
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as

esterification, amidation, and reduction to an alcohol.

Amino Group: The amino group can be acylated, alkylated, and can participate in the

formation of Schiff bases.

Indole Ring: The indole ring is an electron-rich aromatic system and is susceptible to

electrophilic substitution, primarily at the C3 position. However, the directing effects of the

existing amino and carboxylic acid groups will influence the regioselectivity of such reactions.

Stability and Storage
6-Amino-1H-indole-4-carboxylic acid should be stored in a well-ventilated place with the

container tightly closed.[2] It is advisable to store it in a dry and cool environment, protected

from light.[5] Indole derivatives can be sensitive to air and light, potentially leading to

discoloration and degradation over time.

Applications in Drug Discovery and Research
Indole-based compounds are a cornerstone of medicinal chemistry, with numerous approved

drugs containing this scaffold. The specific substitution pattern of 6-Amino-1H-indole-4-
carboxylic acid makes it an attractive starting point for the synthesis of a variety of potential

therapeutic agents.

Derivatives of indole-6-carboxylic acid have been investigated for their potential as

antiproliferative agents, targeting receptors such as EGFR and VEGFR-2, which are often

overexpressed in cancer.[6] The amino group at the 6-position provides a handle for further

chemical modification to explore structure-activity relationships and optimize biological activity.
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Safety and Handling
Based on available safety data sheets for related compounds, 6-Amino-1H-indole-4-
carboxylic acid should be handled with care.

Hazard Statements:

Harmful if swallowed.[2]

Causes skin irritation.[2]

Causes serious eye irritation.[2]

May cause respiratory irritation.[2]

Precautionary Measures:

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Wash hands and any exposed skin thoroughly after handling.[2]

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Use only outdoors or in a well-ventilated area.[2]

Store in a well-ventilated place and keep the container tightly closed.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if

symptoms persist.[2]

Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties of

6-Amino-1H-indole-4-carboxylic acid. These should be adapted based on available

equipment and specific experimental conditions.

Determination of Melting Point
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The melting point can be determined using a standard melting point apparatus. A small amount

of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The

temperature range over which the solid melts is recorded.

Sample Preparation Measurement

Pack capillary tube
with sample

Place in melting
point apparatus

Insert Heat at a controlled
rate (e.g., 1-2 °C/min)

Observe melting
process

Record temperature
range of melting

Click to download full resolution via product page

Caption: Workflow for melting point determination.

Determination of Solubility
The solubility can be determined by the shake-flask method.

Step-by-step methodology:

Add an excess amount of 6-Amino-1H-indole-4-carboxylic acid to a known volume of the

solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached.

After equilibration, allow any undissolved solid to settle.

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are

included. Filtration through a syringe filter may be necessary.

Analyze the concentration of the dissolved compound in the supernatant using a suitable

analytical technique, such as UV-Vis spectroscopy or HPLC.

Calculate the solubility in units of mg/mL or mol/L.

Determination of pKa
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The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Method:

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a

co-solvent if necessary).

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base

(e.g., NaOH), while monitoring the pH with a calibrated pH meter.

Plot the pH of the solution against the volume of titrant added.

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Setup Titration Data Analysis

Dissolve compound in
appropriate solvent

Titrate with standardized
acid and base

Calibrate pH meter

Record pH after
each addition

Plot pH vs.
volume of titrant

Determine pKa from
half-equivalence points

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.

Acquisition of NMR Spectra
¹H and ¹³C NMR:

Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)

in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

Transfer the solution to a clean NMR tube.

Acquire the spectra on an NMR spectrometer, following standard operating procedures for

shimming, tuning, and setting acquisition parameters.
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Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the

final spectrum.

Conclusion
6-Amino-1H-indole-4-carboxylic acid is a valuable heterocyclic building block with a rich

chemical profile. Its amphoteric nature and the presence of multiple reactive sites offer

numerous possibilities for chemical derivatization. While experimental data for some of its

physical properties are not readily available in the public domain, this guide provides a

framework for its characterization and utilization in a research setting. The provided protocols

and an understanding of its expected properties will aid researchers in harnessing the potential

of this compound in the development of novel molecules with therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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